

A Technical Guide to Neuropeptide Y5 Receptor Ligands in Obesity Research

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Compound of Interest

Compound Name: *Neuropeptide Y5 receptor ligand-1*

Cat. No.: *B10816625*

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Abstract: The Neuropeptide Y (NPY) Y5 receptor (Y5R) is a G protein-coupled receptor predominantly expressed in the central nervous system and is strongly implicated in the regulation of energy homeostasis and food intake.[1][2][3] NPY, one of the most potent orexigenic peptides, exerts its effects on appetite stimulation in part through the Y5 receptor, making it a significant target for the development of anti-obesity therapeutics.[1][3] This technical whitepaper provides a comprehensive overview of the role of Y5R ligands in the context of obesity, with a focus on the mechanism of action, preclinical and clinical efficacy of selective antagonists, and detailed experimental protocols relevant to their study. While a specific "**Neuropeptide Y5 receptor ligand-1**" is not a recognized compound, this guide will utilize data from extensively studied Y5R antagonists to illustrate the therapeutic potential and research landscape of this target.

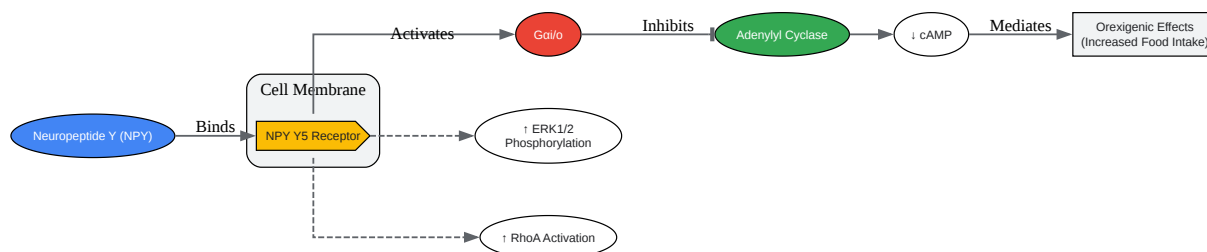
Introduction: The Neuropeptide Y5 Receptor as a Therapeutic Target

Neuropeptide Y (NPY) is a 36-amino acid neurotransmitter that plays a crucial role in regulating food intake and energy balance.[1] The Y5 receptor subtype is considered a prime candidate for mediating the orexigenic effects of NPY.[1][3] Pharmacological and genetic studies have confirmed that the Y1 and Y5 receptors are key mediators of the potent appetite-stimulating actions of NPY.[4] Consequently, the development of selective Y5R antagonists has been a focal point of anti-obesity drug discovery programs.[4][5] These antagonists are designed to block the downstream signaling of the Y5R, thereby mitigating the appetite-stimulating effects of NPY and promoting a negative energy balance.[6]

Mechanism of Action and Signaling Pathways

The Neuropeptide Y5 receptor is a G protein-coupled receptor (GPCR) that primarily couples to Gi/o proteins.[7] Upon binding of NPY, the Y5R initiates a signaling cascade that leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[7][8][9] This inhibition of the cAMP pathway is a key mechanism through which NPY exerts its effects on energy homeostasis. Additionally, Y5R activation has been shown to modulate other signaling pathways, including the extracellular signal-regulated kinase (ERK)1/2 pathway, which is implicated in cell growth and proliferation.[8][10] In some cellular contexts, Y5R stimulation can also lead to the activation of RhoA, a small GTPase involved in cytoskeleton remodeling and cell motility.[11][12]

Signaling Pathway Diagram



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Caption: Neuropeptide Y5 Receptor Signaling Pathway.

Preclinical and Clinical Efficacy of Y5R Antagonists

Numerous Y5 receptor antagonists have been developed and evaluated in preclinical models of obesity, with several showing promising efficacy in reducing food intake and body weight.[13] However, the translation of these findings to clinical success has been challenging.

Preclinical Data

In preclinical studies, Y5R antagonists have demonstrated the ability to selectively ameliorate diet-induced obesity (DIO) in rodents.^[1] These effects are primarily attributed to a reduction in food intake and an increase in energy expenditure.^[14]

Table 1: Summary of Preclinical Efficacy of Y5R Antagonists

Compound	Animal Model	Key Findings	Reference
Velneperit (S-2367)	Diet-Induced Obese (DIO) Mice	Dose-dependently inhibited weight gain, reduced caloric intake and fat accumulation, and improved plasma insulin levels. Ineffective in normal diet mice and genetically obese mice.	^[15]
MK-0557	Mouse models of obesity	Reduced body weight gain by 40% after 35 days of chronic peripheral administration.	^[13]
Unnamed Y5 Antagonist	Diet-Induced Obese (DIO) Mice	At 100 mg/kg, produced an 18% decrease in body weight by moderately suppressing food intake and stimulating thermogenesis.	^[14]

Clinical Trial Data

Despite promising preclinical results, the clinical development of Y5R antagonists for obesity has been met with limited success. The magnitude of weight loss observed in human trials has generally not been considered clinically meaningful.[5]

Table 2: Summary of Clinical Trial Data for Y5R Antagonists

Compound	Phase	Population	Key Findings	Reference
MK-0557	Phase II	1661 overweight and obese patients	52-week trial showed a statistically significant but not clinically meaningful weight loss.	[5]
Velneperit (S-2367)	Phase II	1566 obese subjects	Two year-long studies met their primary endpoint of statistically significant reduction in body weight. In one group, 35% of subjects on 800mg/day had ≥5% weight loss vs. 12% on placebo. The drug was well tolerated.	[6]

Experimental Protocols

Radioligand Binding Assay for Y5 Receptor

This protocol is used to determine the binding affinity of a test compound for the Neuropeptide Y5 receptor.

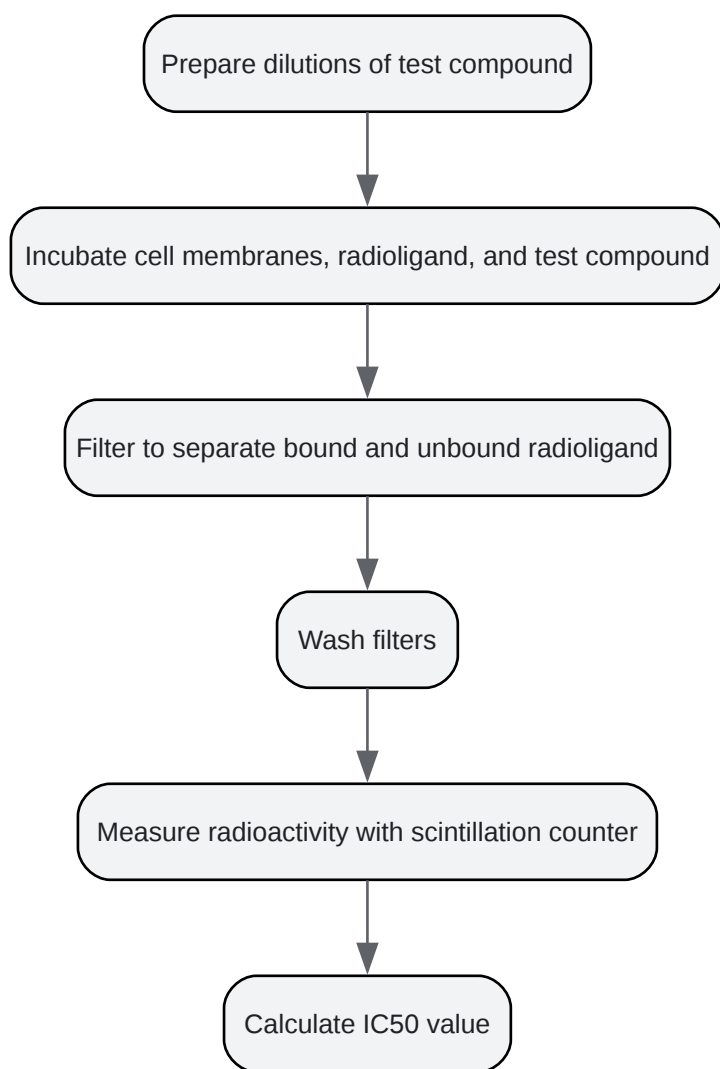
Materials:

- Cell membranes from cells expressing the human Y5 receptor.
- Radioligand (e.g., ¹²⁵I-PYY).
- Test compound at various concentrations.
- Binding buffer.
- Glass fiber filters.
- Scintillation counter.

Procedure:

- Prepare a series of dilutions of the test compound.
- In a multi-well plate, add cell membranes, radioligand, and either the test compound or vehicle.
- Incubate the mixture to allow for binding to reach equilibrium.
- Rapidly filter the contents of each well through a glass fiber filter to separate bound from unbound radioligand.
- Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.
- Measure the radioactivity retained on the filters using a scintillation counter.
- Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀).

Experimental Workflow Diagram



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Caption: Radioligand Binding Assay Workflow.

In Vivo Rodent Feeding Study

This protocol is designed to evaluate the effect of a Y5R antagonist on food intake and body weight in a diet-induced obesity model.

Materials:

- Diet-induced obese mice or rats.
- Test compound (Y5R antagonist).

- Vehicle control.
- High-fat diet.
- Metabolic cages for monitoring food and water intake.
- Animal balance.

Procedure:

- Acclimatize diet-induced obese animals to individual housing in metabolic cages.
- Record baseline body weight and daily food and water intake for a set period.
- Randomly assign animals to treatment groups (vehicle or test compound at various doses).
- Administer the test compound or vehicle daily via the desired route (e.g., oral gavage).
- Measure body weight and food and water intake daily throughout the study period.
- At the end of the study, animals may be euthanized for collection of tissues and plasma for further analysis (e.g., body composition, plasma metabolite levels).
- Analyze the data to determine the effect of the test compound on body weight, food intake, and other metabolic parameters.

Conclusion and Future Directions

The Neuropeptide Y5 receptor remains a compelling target for the development of anti-obesity therapeutics due to its integral role in the regulation of appetite. While first-generation Y5R antagonists have shown modest efficacy in clinical trials, these studies have provided valuable insights into the human NPY-energy homeostatic pathway.[5] Future research may focus on developing next-generation Y5R ligands with improved pharmacokinetic properties or exploring combination therapies that target multiple pathways involved in energy regulation. A deeper understanding of the complex interplay between the Y5R and other signaling systems will be crucial for unlocking the full therapeutic potential of targeting this receptor for the treatment of obesity.

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